molecular formula C8H11F3O2 B8583353 4,4-Difluoro-1-(fluoromethyl)cyclohexane-1-carboxylicacid

4,4-Difluoro-1-(fluoromethyl)cyclohexane-1-carboxylicacid

Cat. No.: B8583353
M. Wt: 196.17 g/mol
InChI Key: ANYIAJNHDWFJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluoro-1-(fluoromethyl)cyclohexane-1-carboxylicacid is a fluorinated organic compound with the molecular formula C8H11F3O2. This compound is characterized by the presence of three fluorine atoms attached to a cyclohexane ring, making it a unique and interesting molecule for various scientific research applications .

Properties

Molecular Formula

C8H11F3O2

Molecular Weight

196.17 g/mol

IUPAC Name

4,4-difluoro-1-(fluoromethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H11F3O2/c9-5-7(6(12)13)1-3-8(10,11)4-2-7/h1-5H2,(H,12,13)

InChI Key

ANYIAJNHDWFJNO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1(CF)C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-(fluoromethyl)cyclohexane-1-carboxylicacid typically involves the fluorination of cyclohexanecarboxylic acid derivatives. One common method is the selective electrophilic fluorination using reagents such as Selectfluor. The reaction conditions often involve mild temperatures and the use of solvents like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-(fluoromethyl)cyclohexane-1-carboxylicacid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Difluoro-1-(fluoromethyl)cyclohexane-1-carboxylicacid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(fluoromethyl)cyclohexane-1-carboxylicacid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Difluorocyclohexanecarboxylic acid
  • 1,1,1-Trifluorocyclohexanecarboxylic acid
  • 4-Fluoro-1-(fluoromethyl)cyclohexanecarboxylic acid

Uniqueness

4,4-Difluoro-1-(fluoromethyl)cyclohexane-1-carboxylicacid is unique due to the specific arrangement of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct structure makes it a valuable tool for various research applications, offering unique properties compared to other fluorinated cyclohexane derivatives .

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